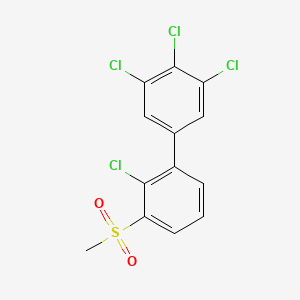![molecular formula C17H18N6 B12552569 1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene CAS No. 192227-90-0](/img/structure/B12552569.png)
1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene is a compound characterized by the presence of azide groups attached to a propane backbone, which is further connected to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene typically involves the reaction of 2,2-bis(azidomethyl)propane-1,3-diol with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of azide groups, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
1,1’-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of azide groups can yield amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the azide groups under basic conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1’-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Medicine: Investigated for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1,1’-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in various applications, including click chemistry and the synthesis of heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(azidomethyl)-1,3-propanediol: Similar structure but lacks the benzene rings.
1,3-Diazidopropane: Contains azide groups but has a simpler backbone.
Benzyl azide: Contains a benzene ring and an azide group but lacks the propane backbone
Uniqueness
1,1’-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene is unique due to its combination of azide groups, a propane backbone, and benzene rings. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
192227-90-0 |
|---|---|
Molecular Formula |
C17H18N6 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[2,2-bis(azidomethyl)-3-phenylpropyl]benzene |
InChI |
InChI=1S/C17H18N6/c18-22-20-13-17(14-21-23-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
OZYZDBXBALGRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


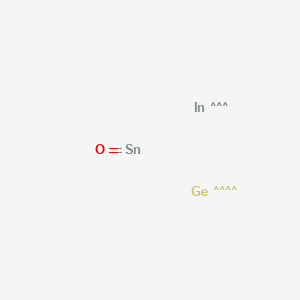
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
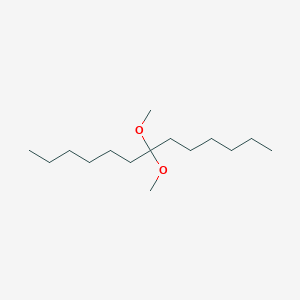
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)


![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
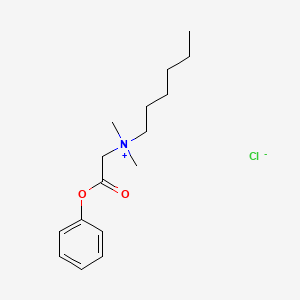

![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
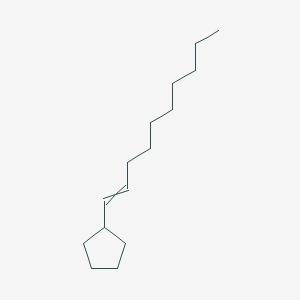
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
